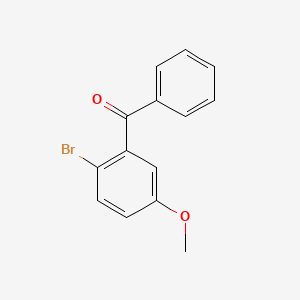

(2-Bromo-5-methoxyphenyl)(phenyl)methanone

CAS No.: 60080-98-0

Cat. No.: VC2357372

Molecular Formula: C14H11BrO2

Molecular Weight: 291.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60080-98-0 |

|---|---|

| Molecular Formula | C14H11BrO2 |

| Molecular Weight | 291.14 g/mol |

| IUPAC Name | (2-bromo-5-methoxyphenyl)-phenylmethanone |

| Standard InChI | InChI=1S/C14H11BrO2/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9H,1H3 |

| Standard InChI Key | GVWLVBMHNRWWTI-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2 |

| Canonical SMILES | COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2 |

Introduction

Chemical Properties and Structure

(2-Bromo-5-methoxyphenyl)(phenyl)methanone is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 60080-98-0 |

| Molecular Formula | C14H11BrO2 |

| Molecular Weight | 291.14 g/mol |

| IUPAC Name | (2-bromo-5-methoxyphenyl)-phenylmethanone |

| Standard InChI | InChI=1S/C14H11BrO2/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9H,1H3 |

| Standard InChIKey | GVWLVBMHNRWWTI-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2 |

| Physical State | Solid |

| Storage Conditions | Room temperature, sealed in dry conditions |

The molecular structure contains two aromatic rings joined by a carbonyl (C=O) group, with one ring bearing a bromine substituent at the ortho position and a methoxy group at the meta position relative to the carbonyl attachment. This structural arrangement contributes significantly to the compound's reactivity patterns and synthetic utility.

Synthesis Methods

The synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone can be achieved through various synthetic routes, with the most common approaches involving:

Bromination of (5-methoxyphenyl)(phenyl)methanone

This method involves the direct bromination of the corresponding non-brominated precursor using bromine in an appropriate solvent, often with a Lewis acid catalyst such as iron(III) chloride or aluminum chloride .

Cross-Coupling Reactions

The compound can also be synthesized through palladium-catalyzed cross-coupling reactions between appropriately substituted aryl halides and organometallic reagents. This approach is particularly valuable when selective functionalization is required.

From 2-Bromo-5-methoxybenzaldehyde

Another approach involves the reaction of 2-bromo-5-methoxybenzaldehyde with phenylmagnesium bromide followed by oxidation of the resulting secondary alcohol to the ketone .

Chemical Reactivity

(2-Bromo-5-methoxyphenyl)(phenyl)methanone undergoes several important chemical reactions that make it a valuable intermediate in organic synthesis:

Nucleophilic Substitution Reactions

The bromine atom at the ortho position is susceptible to nucleophilic aromatic substitution reactions, particularly when facilitated by the adjacent carbonyl group which acts as an electron-withdrawing group.

Palladium-Catalyzed Coupling Reactions

The compound serves as an excellent substrate for various palladium-catalyzed transformations:

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki Coupling | Pd(0) catalyst, boronic acid, base | Biaryl derivatives |

| Heck Reaction | Pd(0) catalyst, alkene, base | Styrene derivatives |

| Sonogashira Coupling | Pd(0) catalyst, Cu(I), terminal alkyne | Alkynyl derivatives |

Reduction Reactions

The carbonyl group can undergo reduction to produce the corresponding secondary alcohol, (2-bromo-5-methoxyphenyl)(phenyl)methanol, which is an important intermediate in the synthesis of various pharmaceutical compounds .

Applications in Chemical Research

(2-Bromo-5-methoxyphenyl)(phenyl)methanone has found extensive applications in various fields of chemical research:

Pharmaceutical Synthesis

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those containing biaryl or heterocyclic structural motifs. Its unique substitution pattern allows for selective functionalization and incorporation into complex molecular frameworks.

Materials Science

Recent research has explored its potential in the development of advanced materials with specific optical and electronic properties . The presence of both bromine and methoxy substituents provides opportunities for further elaboration and fine-tuning of material properties.

Synthesis of Heterocyclic Compounds

(2-Bromo-5-methoxyphenyl)(phenyl)methanone has been utilized in the synthesis of various heterocyclic compounds, including indoles and related nitrogen-containing heterocycles. In a recent study, it was employed in the construction of 2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole through a series of transformations involving the ketone functional group .

Recent Research Findings

Recent investigations have revealed several notable applications of (2-Bromo-5-methoxyphenyl)(phenyl)methanone in advanced organic synthesis:

Nitrogen-Boron-Nitrogen (NBN) Embedded π-Systems

Research published in the Journal of the American Chemical Society has demonstrated the utility of this compound and related brominated aromatics in the synthesis of novel nitrogen-boron-nitrogen (NBN) embedded π-systems . These materials exhibit intriguing electronic and optoelectronic properties, with potential applications in organic electronics.

Crystal Structure Analysis

Studies focused on crystal structure analysis have provided valuable insights into the solid-state behavior of compounds derived from (2-Bromo-5-methoxyphenyl)(phenyl)methanone . These investigations have revealed important information about intermolecular interactions, including π-π stacking and hydrogen bonding patterns, which influence the physical properties of the resulting materials.

Transformation to Bioactive Compounds

Several studies have explored the conversion of (2-Bromo-5-methoxyphenyl)(phenyl)methanone into biologically active compounds through various synthetic transformations . The reactivity of both the bromine substituent and the carbonyl group allows for diverse structural modifications.

| Hazard | Statement |

|---|---|

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

Appropriate precautionary measures include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

The compound should be stored in sealed containers at room temperature and handled in well-ventilated areas with appropriate personal protective equipment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume